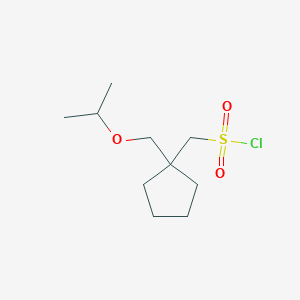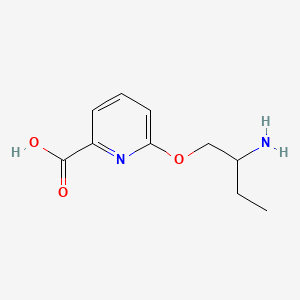
(S)-2-Isopropylpyrrolidin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(propan-2-yl)pyrrolidin-3-one is a chiral compound belonging to the class of pyrrolidinones. These compounds are characterized by a five-membered lactam ring, which is a cyclic amide. The presence of the chiral center at the second position and the isopropyl group makes this compound unique in its structural and stereochemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(propan-2-yl)pyrrolidin-3-one typically involves the cyclization of appropriate precursors. One common method is the reaction of an amino acid derivative with a suitable carbonyl compound under acidic or basic conditions to form the pyrrolidinone ring. The stereochemistry is controlled by the choice of starting materials and reaction conditions.
Industrial Production Methods
Industrial production of (2S)-2-(propan-2-yl)pyrrolidin-3-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to facilitate the reaction and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-(propan-2-yl)pyrrolidin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2S)-2-(propan-2-yl)pyrrolidin-3-one is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions and protein binding due to its unique structure.
Medicine
In medicine, derivatives of pyrrolidinones are explored for their potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry
Industrially, (2S)-2-(propan-2-yl)pyrrolidin-3-one can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of (2S)-2-(propan-2-yl)pyrrolidin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral center and functional groups play a crucial role in its binding affinity and activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, or alteration of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-(methyl)pyrrolidin-3-one
- (2S)-2-(ethyl)pyrrolidin-3-one
- (2S)-2-(butyl)pyrrolidin-3-one
Uniqueness
(2S)-2-(propan-2-yl)pyrrolidin-3-one is unique due to its specific isopropyl group, which influences its steric and electronic properties. This uniqueness can affect its reactivity, binding affinity, and overall biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C7H13NO |
|---|---|
Poids moléculaire |
127.18 g/mol |
Nom IUPAC |
(2S)-2-propan-2-ylpyrrolidin-3-one |
InChI |
InChI=1S/C7H13NO/c1-5(2)7-6(9)3-4-8-7/h5,7-8H,3-4H2,1-2H3/t7-/m0/s1 |
Clé InChI |
XNRZTDDFOAYOTG-ZETCQYMHSA-N |
SMILES isomérique |
CC(C)[C@H]1C(=O)CCN1 |
SMILES canonique |
CC(C)C1C(=O)CCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl[(3-methylidenecyclobutyl)methyl]amine](/img/structure/B13495460.png)
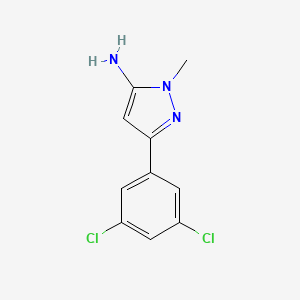
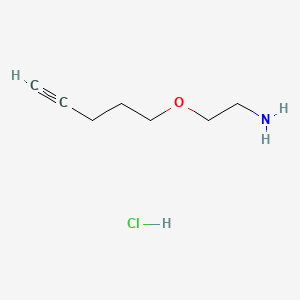
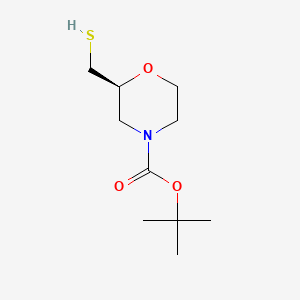

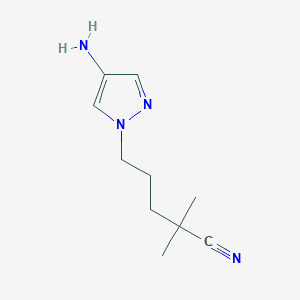
![tert-butyl N-[2-methyl-4-(piperidin-2-yl)butan-2-yl]carbamate](/img/structure/B13495496.png)

![1',4'-Dimethyldispiro[oxane-4,2'-[3,6,7]trioxabicyclo[2.2.1]heptane-5',4''-oxane]](/img/structure/B13495505.png)
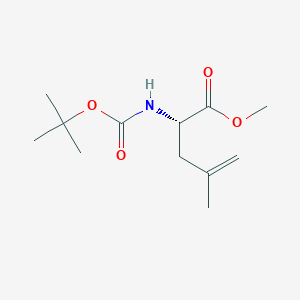

![3-[(Fluorosulfonyl)methyl]benzoic acid](/img/structure/B13495526.png)
